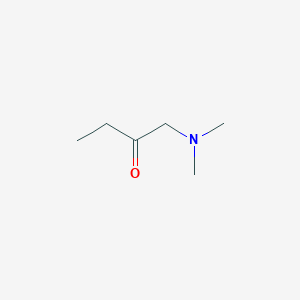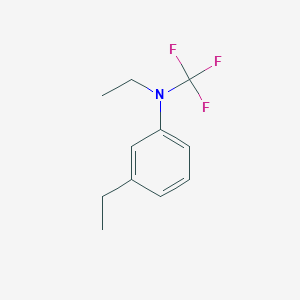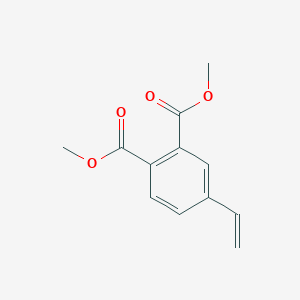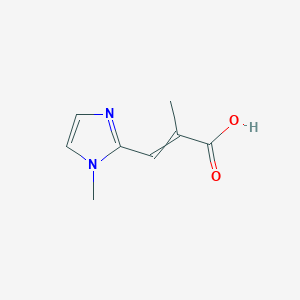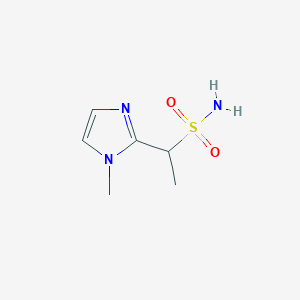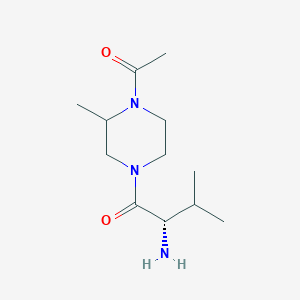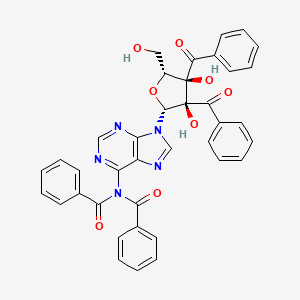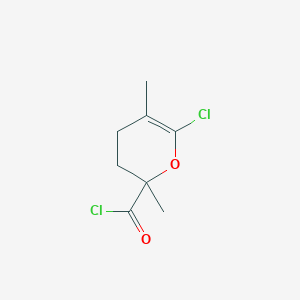
6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered oxygen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- typically involves the chlorination of the corresponding pyran derivative. One common method is the reaction of 2H-pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of the pyran derivative.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Carboxylic Acid: Formed through hydrolysis.
Alcohols or Aldehydes: Formed through reduction.
Scientific Research Applications
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Explored for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: A precursor in the synthesis of the carbonyl chloride compound.
3,4-Dihydro-2H-pyran: A related pyran derivative with different substituents.
2H-Pyran-2-one, 6-heptyl-5,6-dihydro-: Another pyran derivative with distinct functional groups.
Uniqueness
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in organic synthesis and medicinal chemistry set it apart from other similar compounds.
Properties
CAS No. |
97424-78-7 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
6-chloro-2,5-dimethyl-3,4-dihydropyran-2-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c1-5-3-4-8(2,7(10)11)12-6(5)9/h3-4H2,1-2H3 |
InChI Key |
ASPQYZAUAABCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



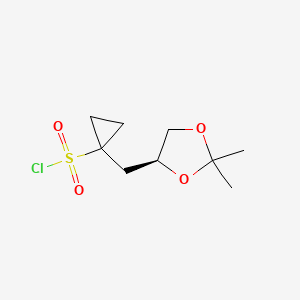
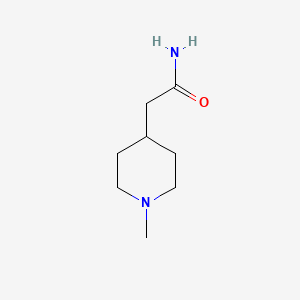
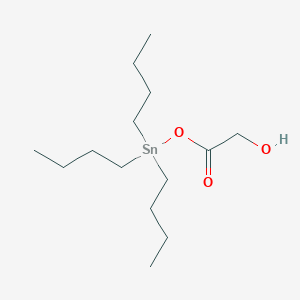
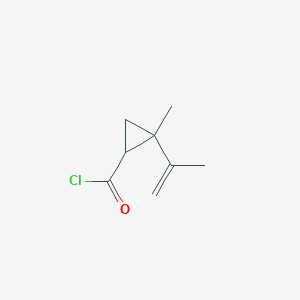
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
